N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride
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Overview
Description
Xanthine amine congener hydrochloride, commonly referred to as XAC hydrochloride, is a non-selective adenosine receptor antagonist. This compound is known for its ability to induce convulsions in mice and has been widely used in scientific research to study the effects of adenosine receptor antagonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine amine congener hydrochloride involves the functionalization of xanthine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Xanthine amine congener hydrochloride involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to ensure consistent quality and quantity, with stringent quality control measures in place to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Xanthine amine congener hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the xanthine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
Scientific Research Applications
Xanthine amine congener hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and reactions of adenosine receptor antagonists.
Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.
Medicine: Xanthine amine congener hydrochloride is investigated for its potential therapeutic effects in conditions related to adenosine receptor activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Xanthine amine congener hydrochloride exerts its effects by antagonizing adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking these receptors, Xanthine amine congener hydrochloride modulates the activity of adenosine, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another well-known adenosine receptor antagonist with stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Dipropylcyclopentylxanthine (DPCPX): A selective adenosine A1 receptor antagonist.
Uniqueness
Xanthine amine congener hydrochloride is unique due to its non-selective antagonism of adenosine receptors, making it a valuable tool in research to study the broad effects of adenosine receptor inhibition. Its ability to induce convulsions in animal models also provides insights into the neurological effects of adenosine receptor antagonism .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOSTHCDPHGPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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